4-Ethenyl-2-phenyl-1,3-dioxane
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Overview
Description
4-Ethenyl-2-phenyl-1,3-dioxane is an organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions. The presence of an ethenyl group and a phenyl group attached to the dioxane ring makes this compound unique. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethenyl-2-phenyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include using orthoesters or molecular sieves for effective water removal .
Industrial Production Methods
Industrial production of 1,3-dioxanes, including this compound, often involves the use of ethyl orthoformate, 1,3-propanediol, and a catalytic amount of NBS (N-Bromosuccinimide) via an in situ acetal exchange process . This method is efficient and tolerates acid-sensitive groups such as THP ethers and TBDMS ethers .
Chemical Reactions Analysis
Types of Reactions
4-Ethenyl-2-phenyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO₄, OsO₄, and CrO₃/Py.
Reduction: Employing reducing agents such as H₂/Ni, H₂/Rh, Zn/HCl, Na/NH₃, LiAlH₄, and NaBH₄.
Substitution: Reacting with nucleophiles like RLi, RMgX, RCuLi, enolates, NH₃, RNH₂, and NaOCH₃.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: KMnO₄, OsO₄, CrO₃/Py, RCOOOH, I₂, Br₂, Cl₂, MnO₂/CH₂Cl₂.
Reducing Agents: H₂/Ni, H₂/Rh, Zn/HCl, Na/NH₃, LiAlH₄, NaBH₄.
Nucleophiles: RLi, RMgX, RCuLi, enolates, NH₃, RNH₂, NaOCH₃.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction can yield alcohols or hydrocarbons .
Scientific Research Applications
4-Ethenyl-2-phenyl-1,3-dioxane has various applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds, allowing selective reactions on other functional groups.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Employed in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethenyl-2-phenyl-1,3-dioxane involves its interaction with various molecular targets and pathways. For example, it can act as a protecting group for carbonyl compounds, preventing unwanted reactions during chemical transformations . The compound’s reactivity is influenced by the presence of the ethenyl and phenyl groups, which can participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A five-membered ring analog of 1,3-dioxane, used as a solvent and co-monomer in polyacetals.
2-Phenyl-1,3-dioxolane: Similar structure but with a different ring size, used in various chemical reactions.
2-Methylene-4-phenyl-1,3-dioxolane: A cyclic ketene acetal used for radical ring-opening polymerization.
Uniqueness
4-Ethenyl-2-phenyl-1,3-dioxane is unique due to the presence of both ethenyl and phenyl groups, which confer specific reactivity and stability. Its ability to act as a protecting group for carbonyl compounds and its applications in various fields make it a valuable compound in scientific research .
Properties
IUPAC Name |
4-ethenyl-2-phenyl-1,3-dioxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-11-8-9-13-12(14-11)10-6-4-3-5-7-10/h2-7,11-12H,1,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JURRHCSQAJTABR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCOC(O1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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